2,6-dimethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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Overview
Description
2,6-dimethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups, an oxazole ring fused with a pyridine ring, and a benzamide moiety, making it a subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2,6-dimethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The oxazole and pyridine rings can participate in hydrogen bonding and π-π interactions with biological molecules, influencing enzyme activity or receptor binding. The methoxy groups may also play a role in modulating the compound’s lipophilicity and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine: Shares the oxazole-pyridine core but lacks the methoxy and benzamide groups.
4-Hydroxy-2-quinolones: Similar in having fused heterocyclic rings but differ in functional groups and overall structure.
Uniqueness
2,6-dimethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is unique due to its combination of methoxy groups, oxazole-pyridine core, and benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C22H19N3O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H19N3O4/c1-13-9-10-14(22-25-20-18(29-22)8-5-11-23-20)12-15(13)24-21(26)19-16(27-2)6-4-7-17(19)28-3/h4-12H,1-3H3,(H,24,26) |
InChI Key |
SHOBNWWZJUMWHC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C=CC=C4OC)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C=CC=C4OC)OC |
Origin of Product |
United States |
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